12-Deoxyphorbol 13-phenylacetate 20-acetate

Overview

Description

Mechanism of Action

Target of Action

Diphenyl Phosphorazidate (dPPA) is a versatile synthetic reagent used in a variety of organic reactions . It is primarily targeted towards amines, forming corresponding phosphoramidates . In the context of pluripotent stem cells and cancer cells, DPPA2 and DPPA4 are key transcriptional regulators . They are highly and selectively expressed in stem cells but also found to be reactivated in cancer .

Mode of Action

DPPA interacts with its targets through a variety of mechanisms. For instance, it reacts with amines to form phosphoramidates . In pluripotent stem cells and cancer cells, DPPA2 and DPPA4 play roles in priming the chromatin and maintaining developmental competency . They regulate both H3K4me3 and H3K27me3 at bivalent chromatin domains, and act to remodel chromatin and facilitate reprogramming of somatic cells to induced pluripotency .

Biochemical Pathways

DPPA affects several biochemical pathways. It has been found to be effective in peptide synthesis and the Curtius reaction . In pluripotent stem cells and cancer cells, DPPA2 and DPPA4 have roles in regulating both H3K4me3 and H3K27me3 at bivalent chromatin domains . They also play a role in the transition between pluripotency and differentiation .

Pharmacokinetics (ADME Properties)

These properties are crucial in determining the bioavailability and efficacy of a compound

Result of Action

The molecular and cellular effects of dPPA’s action are diverse. In organic synthesis, it facilitates a variety of reactions . In pluripotent stem cells and cancer cells, DPPA2 and DPPA4 contribute to the regulation of chromatin states and the transition between pluripotency and differentiation .

Biochemical Analysis

Biochemical Properties

Diphenyl phosphorazidate plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with carboxylic acids, leading to the formation of urethanes or amides . The compound undergoes pseudohalogen replacement of the azido group when treated with nucleophilic reagents such as ammonia and various amines . These interactions are essential for its function as a reagent in organic synthesis.

Cellular Effects

Diphenyl phosphorazidate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of peptides, which are vital for numerous cellular functions . The compound’s ability to interact with carboxylic acids and form urethanes or amides can impact cellular metabolism and gene expression.

Molecular Mechanism

The mechanism of action of diphenyl phosphorazidate involves its interaction with carboxylic acids, leading to the formation of urethanes or amides . This reaction is facilitated by the compound’s ability to undergo pseudohalogen replacement of the azido group. The binding interactions with carboxylic acids and nucleophilic reagents are crucial for its function in organic synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diphenyl phosphorazidate can change over time. The compound’s stability and degradation are essential factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies . The stability of diphenyl phosphorazidate is crucial for its effectiveness in biochemical reactions.

Dosage Effects in Animal Models

The effects of diphenyl phosphorazidate vary with different dosages in animal models. Threshold effects have been observed, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing any harmful effects.

Metabolic Pathways

Diphenyl phosphorazidate is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in the synthesis of peptides highlights its importance in metabolic flux and metabolite levels . The compound’s interactions with carboxylic acids and nucleophilic reagents are crucial for its function in these pathways.

Transport and Distribution

Within cells and tissues, diphenyl phosphorazidate is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are essential for its function in biochemical reactions . The compound’s distribution within cells is crucial for its effectiveness.

Subcellular Localization

Diphenyl phosphorazidate’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular localization is essential for optimizing its use in biochemical reactions.

Preparation Methods

Diphenylphosphoryl azide can be synthesized through the reaction of diphenylphosphoryl chloride with sodium azide in acetone. This method yields a high amount of the compound. Additionally, a polymer-supported form of the reagent has been developed using phenol resin . Industrial production of diphenylphosphoryl azide is estimated to be over 50 tons per year in Japan .

Chemical Reactions Analysis

Diphenylphosphoryl azide undergoes various types of chemical reactions, including:

Substitution Reactions: It undergoes pseudohalogen replacement of the azido group by treatment with nucleophilic reagents such as ammonia and various amines.

Curtius Rearrangement: It is used to prepare acyl azides for the Curtius reaction, which involves the rearrangement of acyl azides to isocyanates.

Formation of Urethanes and Amides: It reacts with carboxylic acids to form urethanes or amides, which is particularly valuable for carboxylic acids that fail to undergo the Schmidt reaction.

Scientific Research Applications

Diphenylphosphoryl azide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Diphenylphosphoryl azide can be compared with other similar compounds, such as:

Diethyl phosphorochloridate: Similar to diphenylphosphoryl azide, it is used in peptide synthesis but is slightly more active and has a lower rate of epimerization.

Diphenylphosphonic azide: Another similar compound used in organic synthesis, but diphenylphosphoryl azide is more versatile in its applications.

Diphenylphosphoryl azide stands out due to its versatility and effectiveness in a wide range of organic reactions, making it a valuable reagent in both research and industrial applications.

Properties

IUPAC Name |

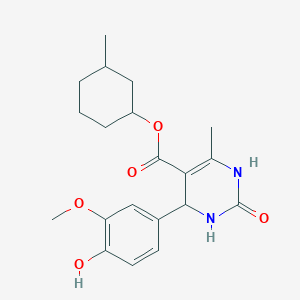

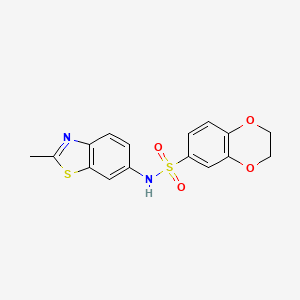

[(1R,2S,6R,10S,11R,13S,15R)-8-(acetyloxymethyl)-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O7/c1-17-11-23-28(34,26(17)33)15-21(16-36-19(3)31)12-22-25-27(4,5)29(25,14-18(2)30(22,23)35)37-24(32)13-20-9-7-6-8-10-20/h6-12,18,22-23,25,34-35H,13-16H2,1-5H3/t18-,22+,23-,25-,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDVHSNRBPAIPU-XMOZQXTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)C)O)C)O)OC(=O)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)COC(=O)C)O)C)O)OC(=O)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20969948 | |

| Record name | 3-[(Acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20969948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54662-30-5 | |

| Record name | 12-Deoxyphorbol 13-phenylacetate 20-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54662-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Deoxyphorbolphenylacetate-20-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054662305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(Acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20969948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological role of the dipeptide-binding protein DppA?

A1: DppA is a periplasmic protein crucial for dipeptide uptake in bacteria, particularly marine species like Pseudoalteromonas sp. SM9913. [, ] It acts as the substrate-binding component of the dipeptide permease (Dpp) ABC transporter, essentially dictating the transporter's substrate specificity. [, , ]

Q2: How does DppA interact with dipeptides and what are the downstream effects?

A2: DppA binds dipeptides through a multispecific mechanism. Structural studies using Pseudoalteromonas sp. SM9913 DppA (PsDppA) revealed that dipeptides bind within a specific cleft in the protein. [, ] The binding involves interactions between the dipeptide backbone and PsDppA, particularly ionic interactions anchoring the N and C termini. Hydrophobic interactions further stabilize the binding of hydrophobic dipeptides. [] Importantly, a lysine residue at position 457 (Lys457) in PsDppA is crucial for binding dipeptides containing glutamic acid or glutamine at their C-terminus. [] Once bound, the dipeptide-DppA complex interacts with the membrane-bound DppBCDF transporter, allowing the dipeptide to be transported into the cytoplasm. []

Q3: How does the structure of DppA contribute to its function?

A3: DppA exhibits a two-conformation mechanism, transitioning between an "open" and "closed" state upon dipeptide binding. [, ] This conformational change is thought to be important for both high-affinity binding and the subsequent interaction with the DppBCDF transporter. Domains III and I-2α, located at the entrance of the binding cleft, are critical for the cold adaptation of PsDppA, allowing high-affinity dipeptide binding at low temperatures found in the deep sea. []

Q4: Can you elaborate on the substrate specificity of DppA in different bacteria?

A4: While DppA generally exhibits broad substrate specificity for dipeptides, subtle differences exist between species. For instance, Escherichia coli DppA (EcDppA) shows highest ligand-binding affinity at 35°C, while PsDppA prefers lower temperatures. [] Pseudomonas aeruginosa possesses five DppA homologs (DppA1-A5), each showing nuanced dipeptide preferences. [] For example, DppA2 displays remarkable flexibility in substrate recognition, while DppA1 and DppA3 preferentially bind the toxic tripeptide, phaseolotoxin. []

Q5: Is there any link between DppA and bacterial resistance?

A5: While not directly implicated in antibiotic resistance, DppA in Bacillus subtilis plays a role in peptidoglycan metabolism by specifically acting on D-amino acid-containing dipeptides like D-Ala-D-Ala and D-Ala-Gly-Gly. [] Understanding its mechanism might offer insights into novel antibacterial targets.

Q6: What are the implications of a histidine residue (H115) replacing the catalytic glutamate (E151) in the active site of Bacillus subtilis DppA?

A6: This substitution is significant as it suggests an alternate mechanism for the general acid/base catalysis during peptide hydrolysis. [] Kinetic and structural studies using an E151H mutant of Aeromonas proteolytica aminopeptidase (AAP), structurally similar to DppA, confirmed that a histidine can indeed function as a general acid/base in this context. []

Q7: How is diphenyl phosphite (DPP) used in material science?

A7: Diphenyl phosphite (DPP) derivatives, like diphenylphosphinic chloride (DPP-Cl), can functionalize aminated multiwalled carbon nanotubes (A-MWCNT). [] This functionalization enhances the dispersion and interfacial interactions of carbon nanotubes within a polystyrene (PS) matrix, leading to improved thermal stability, glass transition temperature, and tensile strength of the resulting nanocomposites. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Diethylsulfamoyl)benzoic acid [2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] ester](/img/structure/B1225634.png)

![N-[1,4-dioxo-3-(3-pentyl-1-imidazol-3-iumyl)-2-naphthalenyl]benzenesulfonamide](/img/structure/B1225636.png)

![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B1225641.png)

![5-tert-butyl-N-[2-(cyclopentylamino)-2-oxoethyl]-N-(2,5-dimethylphenyl)-3-methyl-2-furancarboxamide](/img/structure/B1225643.png)

![4-chloro-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide](/img/structure/B1225645.png)

![N-[2-(4-chlorophenyl)ethyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B1225648.png)

![1-(4-Ethylphenyl)-3-[1-(phenylmethyl)-4-piperidinyl]thiourea](/img/structure/B1225654.png)

![2-[[2-[[5-(4-Tert-butylphenyl)-2-methoxycarbonyl-3-thiophenyl]amino]-2-oxoethyl]thio]acetic acid](/img/structure/B1225657.png)